N-Ethyl-n-butylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-5-6-7-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCCDDQKNUYGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID6025276 | |
| Record name | N-Ethyl-N-butylamine | |
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Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl-n-butylamine appears as a colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Flash point 65 °F. Vapors much heavier than air. Liquid and vapors strongly irritate skin, eyes and mucous membranes. Contact with liquid may cause burns., Colorless liquid with an ammonical odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | Butylethylamine | |
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Boiling Point |
226 to 228 °F at 760 mmHg (NTP, 1992), 107.5 °C | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | BUTYLETHYLAMINE | |
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Flash Point |
65 °F (NTP, 1992), 64 °F (18 °C) (open cup) | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | BUTYLETHYLAMINE | |
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Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), Miscible in ethanol, diethyl ether, acetone, benzene, Soluble in oxygenated solvents, In water, 3.56X10+4 mg/L at 25 °C | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | BUTYLETHYLAMINE | |
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Density |
0.7398 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7398 g/cu cm at 20 °C/4 °C | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | BUTYLETHYLAMINE | |
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Vapor Pressure |
27.0 [mmHg] | |
| Record name | Butylethylamine | |
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Color/Form |
Liquid | |
CAS No. |
13360-63-9 | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | Ethylbutylamine | |
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| Record name | 1-Butanamine, N-ethyl- | |
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| Record name | N-Ethyl-N-butylamine | |
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| Record name | Butyl(ethyl)amine | |
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| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | BUTYLETHYLAMINE | |
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Melting Point |
-108 °F (NTP, 1992), Freezing point: -78 °C | |
| Record name | ETHYL-N-BUTYLAMINE | |
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| Record name | BUTYLETHYLAMINE | |
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Synthetic Methodologies for N Ethyl N Butylamine
Catalytic Amination Pathways
Catalytic amination is a key route for synthesizing amines, involving the reaction of a substrate, such as an alcohol, with an amine source in the presence of a catalyst.
Catalytic Amination of Alcohols
The catalytic amination of alcohols is a significant method for producing amines, often proceeding via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. mdpi.comencyclopedia.pubosti.gov This mechanism typically involves the dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation with the amine to form an imine or Schiff base, and finally hydrogenation of the imine/Schiff base to the desired amine. mdpi.comencyclopedia.pub
Reaction of n-Butanol with Ethylamine (B1201723)
A well-documented industrial method for synthesizing N-Ethyl-n-butylamine involves the catalytic amination of n-butanol with ethylamine. This reaction typically occurs under hydrogenative conditions over metal catalysts. google.com
Continuous-Flow Systems and Tubular Reactor Configurations
The synthesis of this compound from n-butanol and ethylamine is effectively carried out in continuous-flow systems, particularly utilizing tubular reactors. google.com Continuous-flow processing offers advantages such as enhanced mass transfer rates, a narrow residence time distribution, and improved control over reaction parameters, potentially leading to better yields, selectivity, and product quality compared to batch reactors. mdpi.comrsc.org
In a typical continuous-flow setup using a tubular reactor, the reactants (n-butanol and ethylamine) are mixed and then passed through a bed of activated supported catalyst within the heated reactor. google.com Preheating the reactant mixture in a vaporization chamber can ensure a homogeneous gas-phase distribution before it enters the reactor. The reaction temperature is controlled by a heating jacket surrounding the tubular reactor. google.com Continuous operation in a tubular configuration can lead to high conversion rates and selectivity, while minimizing byproduct formation and extending catalyst lifetime due to reduced coking.
Multimetallic Supported Catalysts (e.g., Cu-Ni-Zn oxides on γ-alumina)
The success of the tubular reactor method for synthesizing this compound from n-butanol and ethylamine often relies on the use of multimetallic supported catalysts. Catalysts comprising Cu-Ni-Zn oxides supported on γ-alumina have been specifically noted for this reaction. These catalysts typically have a total metal load ranging from 29% to 38% by weight.
Supported catalysts, such as those used in the amination of n-butanol with ethylamine, can be prepared and activated before being loaded into the tubular reactor. google.com Activation of Cu-Ni-Zn oxide catalysts supported on γ-alumina is typically performed by treatment with a hydrogen/nitrogen mixture at temperatures between 10°C and 300°C.
The composition of multimetallic supported catalysts significantly influences their activity and selectivity in amination reactions. While specific detailed research findings on the precise influence of varying Cu, Ni, and Zn ratios in Cu-Ni-Zn/γ-Al₂O₃ catalysts for this compound synthesis were not extensively detailed in the provided context, studies on similar amination reactions over supported nickel catalysts highlight the importance of the support material and the concentration of metal sites at the interface between metal nanoparticles and the support. escholarship.org For instance, in the amination of propanol (B110389) over supported nickel catalysts, the support composition affected the rate of propanol dehydrogenation, a key step in the dehydroamination mechanism. escholarship.org
Research on the catalytic upgrade of ethanol (B145695) to n-butanol over supported metal catalysts also indicates that the choice of metal (e.g., Ni, Pt, Rh, Au, Ru, Ag) and the support (e.g., γ-Al₂O₃) affects selectivity. semanticscholar.org While this reaction is different, it underscores the principle that catalyst composition is critical in determining reaction outcomes in alcohol conversion processes.
Based on the available information regarding the synthesis of this compound from n-butanol and ethylamine using a Cu-Ni-Zn/γ-Al₂O₃ catalyst in a tubular reactor google.com, typical reaction conditions and performance data can be summarized:
| Parameter | Range | Optimal Value |
| Temperature | 140–200°C | 180°C |
| Pressure | 0.2–1.0 MPa | 0.8 MPa |
| n-Butanol Space Velocity | 0.1–0.4 h⁻¹ | 0.3 h⁻¹ |
| Molar Ratio (n-butanol:ethylamine) | 1:2–1:12 | 1:8 |
Under optimized conditions, this process can achieve a high n-butanol conversion and selectivity towards this compound, with minimal formation of byproducts like dibutylamine.
Optimization of Reaction Parameters (Temperature, Pressure, Molar Ratios, Space Velocity)
Optimization of reaction parameters such as temperature, pressure, molar ratios, and space velocity is crucial for achieving high yield and purity in the synthesis of this compound. For instance, in the catalytic amination of alcohols, reactions typically occur at temperatures ranging from 120 to 220 °C and pressures between 0.1 to 1.3 MPa. evitachem.com Research on the disproportionation of amines using a CuO–NiO–PtO/γ-Al2O3 catalyst has also involved optimizing reaction conditions like temperature and liquid hourly space velocity. researchgate.net Studies on other amination and alkylation reactions highlight the importance of varying reaction time, temperature, molar ratios of reactants, and catalyst amount for optimization. rsc.orgacademie-sciences.fr The effect of parameters like temperature, pressure, and space velocity has also been investigated in the context of other catalytic processes like n-butane isomerization. researchgate.net
While the provided search results specifically mention hydrogen conditions in the catalytic amination of n-butanol with monoethylamine using a supported non-noble metal catalyst for this compound synthesis, the explicit "role of hydrogen carrier gas" in this specific reaction was not detailed. evitachem.com However, in related amination reactions, hydrogen is commonly involved in the hydrogenation step of intermediate imines or enamines formed from the condensation of carbonyl compounds and amines, leading to the final amine product. chemcess.comoup.com Hydrogen is also a reactant in the hydroformylation of propylene (B89431) to produce butyraldehyde, a potential precursor for this compound synthesis. wikipedia.org
Process Efficiency and Atom Economy Considerations
The efficiency and atom economy of this compound synthesis methods are important factors. The disproportionation of amines using a CuO–NiO–PtO/γ-Al2O3 catalyst has been reported to offer a simple separation method, which can contribute to process efficiency. researchgate.net The fact that this method generates no water simplifies separation. researchgate.net Atom economy, a measure of how effectively the atoms of the reactants are incorporated into the final product, is a key consideration in developing environmentally friendly and efficient synthetic routes. While specific atom economy calculations for this compound synthesis methods were not extensively detailed in the provided results, the use of aqueous alcohol as an alkylating agent in some amine synthesis routes is noted for forming water as the only byproduct, making the process more atom-efficient. osti.gov
Amination of n-Butyraldehyde
The amination of n-butyraldehyde is a reported method for the synthesis of this compound. google.com This method typically involves the condensation of n-butyraldehyde with an amine (presumably ethylamine in this case) to form an imine, followed by catalytic hydrogenation of the imine to yield the secondary amine. oup.comgoogle.com Challenges mentioned with a base-catalyzed condensation step in this method include potential aldehyde-aldehyde condensation side reactions and the need for specially prepared hydrogenation catalysts. google.com Reductive amination of carbonyl compounds using reducing reagents like sodium hydrogentelluride has also been explored for synthesizing secondary amines. oup.com
Amines Disproportionation
Amines disproportionation is another synthetic route for producing this compound. evitachem.comresearchgate.net This method involves the reaction between different amines to yield a mixture of amines, including the desired secondary amine. lookchem.com
Disproportionation of Ethylamine and Butylamine (B146782)
The disproportionation of ethylamine and butylamine is a specific approach for synthesizing this compound. evitachem.comfishersci.no This reaction, facilitated by a catalyst, involves the rearrangement of alkyl groups between the two starting amines to form the mixed secondary amine, this compound, potentially along with other products like diethylamine (B46881) and dibutylamine. evitachem.comlookchem.com
Catalytic Systems for Disproportionation (e.g., CuO–NiO–PtO/γ-Al2O3)
Various catalytic systems can be employed for the disproportionation of amines. A specific and effective catalyst mentioned for the synthesis of this compound by amines disproportionation is CuO–NiO–PtO/γ-Al2O3. evitachem.comresearchgate.net This catalytic system has demonstrated high activity and good selectivity for the reaction. researchgate.net The use of supported metal catalysts, such as those involving Ni, Co, Cu, and noble metals like Pt and Pd on supports like alumina (B75360) or silica, is common in amine synthesis via reductive alkylation and disproportionation reactions. researchgate.netchemcess.comresearchgate.net The composition and preparation of these catalysts, including the metal content and support material (e.g., γ-Al2O3 with specific surface area), play a significant role in their catalytic activity and selectivity. researchgate.netgoogle.com
N-Ethylation of Butylamine
The N-ethylation of butylamine is a method employed for the synthesis of this compound. This process involves the addition of an ethyl group to butylamine. While specific detailed procedures for the direct N-ethylation of butylamine to exclusively yield this compound were not extensively detailed in the provided information, the general concept of N-alkylation of primary amines with alkyl halides to form secondary amines is a known synthetic route. evitachem.com
Phase Transfer Catalytic Methods
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, often aqueous and organic. wikipedia.org While the provided search results mention a five-step process utilizing a phase transfer catalytic method for synthesizing this compound, the details primarily focus on the use of activated alumina to improve the yield of an intermediate (2-benzylphenol) in that specific multi-step process, rather than the direct N-ethylation of butylamine using PTC. evitachem.com Tetrabutylammonium bromide (TBAB) is a commonly used phase transfer catalyst. wikipedia.orgfishersci.cafishersci.cathegoodscentscompany.com
Utilization of Activated Alumina in Synthesis
Activated alumina (Al₂O₃) is utilized in certain synthetic procedures, including those that may involve steps towards the production of this compound. evitachem.comfishersci.befishersci.iecenmed.com In the context of a phase transfer catalytic method mentioned for this compound synthesis, activated alumina is reported to improve the yield of an intermediate compound. evitachem.com Activated alumina can also serve as a catalyst support in various reactions. ottokemi.comottokemi.comresearchgate.net For instance, a catalyst system involving Cu-Ni-Zn oxides supported on γ-alumina has been described for the catalytic amination of n-butanol with ethylamine, a method that yields this compound.
Solvent Effects in this compound Synthesis
The choice of solvent can significantly influence the yield and selectivity of chemical reactions, including the synthesis of this compound. Different solvents can affect reaction rates, solubility of reactants and catalysts, and the stability of intermediates.
Chemical Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of N-Ethyl-n-butylamine
The reactivity of this compound is influenced by the presence of the amine functional group, which can act as a nucleophile or a base, and the α-hydrogens adjacent to the nitrogen atom.
Oxidation Reactions
Oxidation of secondary amines like this compound can lead to the formation of various products, including nitroso derivatives and nitro compounds. evitachem.com The specific product formed depends heavily on the oxidizing agent and reaction conditions employed.
Formation of Nitroso Derivatives
The formation of N-nitroso compounds from secondary amines typically involves reaction with nitrosating agents. sci-hub.senih.govresearchgate.net Sodium nitrite (B80452) in combination with an acid is a classic reagent for this transformation, often carried out in organic solvents under mild conditions. sci-hub.se Other nitrosating agents include alkyl nitrites, dinitrogen trioxide, and dinitrogen tetraoxide. sci-hub.se The mechanism often involves the formation of a nitrosating species which then reacts with the amine. sci-hub.seresearchgate.net For secondary amines, this reaction primarily leads to N-nitrosation. sci-hub.se
N-Nitrosoethyl-n-butylamine is a known N-nitroso derivative of this compound. nih.govveeprho.com These compounds are characterized as N-nitroso derivatives of secondary amines. veeprho.comveeprho.com
Formation of Nitro Compounds
Oxidation of amines to nitro compounds is also possible, although the pathway can vary depending on the amine type and oxidant. Primary amines can be oxidized to nitroalkanes. lkouniv.ac.ingoogle.com For secondary amines, the formation of nitro compounds may involve different intermediates or conditions compared to primary amines. Ozone has been reported as an oxidant for the preparation of nitrohydrocarbons from certain organic nitrogen compounds, including primary amines. google.com The direct oxidation of secondary amines to nitro compounds is less commonly discussed than the formation of nitroso compounds or other oxidation products like nitrones. nih.govthieme-connect.de
Reduction Reactions
Reduction reactions involving this compound or its precursors can lead to the formation of primary amines or can be part of synthetic routes to produce the secondary amine itself. evitachem.com
Conversion to Primary Amines
While this compound is a secondary amine, reduction reactions can be relevant in its synthesis or in the context of breaking down more complex nitrogen-containing compounds. For instance, the reduction of amides can yield amines, with the structure of the resulting amine (primary, secondary, or tertiary) correlating to the structure of the starting amide. masterorganicchemistry.comjove.comjove.comlibretexts.org The reduction of nitriles also provides a route to primary amines. libretexts.orgphysicsandmathstutor.comutexas.edu
Application of Specific Reducing Agents (e.g., Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄) is a strong reducing agent widely used in organic chemistry for the reduction of various functional groups, including amides and nitriles, to amines. masterorganicchemistry.comjove.comjove.comlibretexts.orglibretexts.orgutexas.edumasterorganicchemistry.com The reduction of amides to amines by LiAlH₄ proceeds through a mechanism involving hydride attack on the carbonyl carbon. masterorganicchemistry.comjove.comjove.comyoutube.com This reagent is powerful enough to reduce functional groups that less potent reducing agents like sodium borohydride (B1222165) (NaBH₄) cannot. masterorganicchemistry.com
In the context of amine synthesis, LiAlH₄ can be used to reduce amides derived from primary or secondary amines to yield secondary or tertiary amines, respectively. masterorganicchemistry.comjove.comjove.comlibretexts.org For example, the reduction of an N-substituted amide with LiAlH₄ can produce a secondary amine. libretexts.orgyoutube.com While the direct reduction of this compound itself to a primary amine (like n-butylamine or ethylamine) is not a typical transformation for a stable secondary amine, LiAlH₄ is a key reagent in synthetic strategies that might involve the reduction of an amide precursor to form the C-N bond present in this compound. google.com
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions where the amine group may be replaced by other functional groups. evitachem.com As a secondary amine, this compound possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a nucleophile. studymind.co.uk Amines, including secondary amines, can react with halogenoalkanes in nucleophilic substitution reactions. studymind.co.uk
In studies involving aromatic nucleophilic substitution reactions, the reactivity of amines like n-butylamine (a primary amine) and piperidine (B6355638) (a cyclic secondary amine) with activated aromatic substrates has been investigated. For instance, the reaction of 2,6-dinitrophenyl phenyl ether with n-butylamine was found not to be base catalyzed, while its reaction with piperidine was specific-base catalyzed. psu.edu This suggests that the basicity and structure of the amine can influence the reaction mechanism and whether base catalysis is involved. The rate constants for the reaction of n-butylamine with 2,6-dinitrophenyl phenyl ether showed only a slight increase with increasing nucleophile concentration, indicating the absence of base catalysis in this specific case. psu.edu
This compound's nucleophilic character is also demonstrated in its reaction with ethyl 2-cyano-3,3-bis(methylthio)acrylate to produce ethyl 3-[butyl(ethyl)amino]-2-cyanoacrylate. evitachem.com This reaction involves the nucleophilic addition of the amine group to the electrophilic center of the acrylate (B77674) derivative. evitachem.com
Reaction Kinetics and Rate Determinations
Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving this compound.
Kinetic Studies of Heterogeneous Reactions
Heterogeneous reactions involve reactants in different phases. While information specifically on this compound in heterogeneous reactions is limited in the provided results, studies involving similar amines can offer insights into potential reaction behaviors.
A kinetic study of the heterogeneous reaction of n-butylamine with succinic acid, involving gas-phase n-butylamine reacting with a solid succinic acid thin film, has been conducted. rsc.org This study utilized a flow system combined with attenuated total reflection Fourier-transformed infrared spectroscopy (ATR-FTIR) to monitor the reaction kinetics. rsc.org The reaction showed strong temperature dependence, with lower temperatures promoting the reaction. rsc.org The activation energy was estimated to be -71.9 kJ mol⁻¹, suggesting that the physisorption of n-butylamine onto the succinic acid surface might be the rate-limiting step. rsc.org The reaction was found to follow the Langmuir-Hinshelwood mechanism, indicating that the surface reaction is dominant over the bulk phase reaction. rsc.org The presence of water vapor also significantly increased the reaction rate. rsc.org
While this study focuses on n-butylamine, it illustrates the methodologies and factors (temperature, surface adsorption, presence of water) that can influence the kinetics of heterogeneous reactions involving amines. This compound, being a related amine, might exhibit similar behavior in heterogeneous systems, although its specific physical properties (e.g., vapor pressure, solubility) and steric bulk could influence the adsorption and reaction rates.
Reactions with Carboxylic Acids
Amines, including secondary amines like this compound, can react with carboxylic acids to form salts or amides under suitable conditions. The reaction typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the carboxylic acid. While the general reaction between amines and carboxylic acids is well-established, detailed kinetic and mechanistic studies specifically focusing on the reaction of this compound with carboxylic acids were not prominently found in the provided search results.
Studies on the reaction between other amines and carboxylic acids, such as n-butylamine (a primary amine) and succinic acid (a dicarboxylic acid), have been conducted to understand the kinetics and mechanisms of such heterogeneous reactions, particularly in atmospheric contexts. rsc.org These studies provide insight into the potential behavior of amines in reactions with acidic compounds on surfaces.
Determination of Pseudo-First-Order Rate Constants and Reactive Uptake Coefficients
Kinetic studies aim to quantify reaction rates and understand the factors influencing them. Pseudo-first-order rate constants are determined when one reactant is present in significant excess, allowing the reaction rate to be primarily dependent on the concentration of the limiting reactant. Reactive uptake coefficients are used to describe the efficiency of gas-phase species reacting with a condensed phase (liquid or solid) surface.
Temperature Dependence and Activation Energy
Temperature significantly influences reaction rates. The relationship between the rate constant and temperature is often described by the Arrhenius equation, from which the activation energy () can be determined. The activation energy represents the minimum energy required for a reaction to occur.
In the study of the heterogeneous reaction between n-butylamine and succinic acid, both the pseudo-first-order rate constant () and the reactive uptake coefficient () showed strong temperature dependence. rsc.org The activation energy for this heterogeneous reaction was estimated to be -71.9 kJ mol⁻¹. rsc.org A negative activation energy suggests that the reaction rate decreases with increasing temperature, which can indicate that the rate-limiting step might be a physical process like adsorption. rsc.orgox.ac.uk Specific data on the temperature dependence and activation energy for reactions involving this compound were not available in the search results.
Below is a table summarizing the kinetic parameters found for the reaction of n-butylamine with succinic acid, as an illustration of the type of data obtained in such studies:
| Parameter | Value | Conditions | Source |
| Activation Energy () | -71.9 kJ/mol | Heterogeneous reaction (n-butylamine + succinic acid) | rsc.org |
| Pseudo-first-order rate constant () | Temperature Dependent | Various temperatures (263–295 K) | rsc.org |
| Reactive uptake coefficient () | Temperature Dependent | Various temperatures (263–295 K) | rsc.org |
Langmuir–Hinshelwood Mechanism in Surface Reactions
The Langmuir–Hinshelwood mechanism is a model used to describe the kinetics of heterogeneous catalytic reactions that occur on a surface. fiveable.mecatalysis.blog According to this mechanism, both reactants adsorb onto the catalyst surface before reacting to form products. fiveable.mecatalysis.blog
Studies on the heterogeneous reaction of succinic acid with n-butylamine have indicated that the reaction follows the Langmuir–Hinshelwood mechanism. rsc.org This suggests that the reaction predominantly occurs on the surface rather than in the bulk phase. rsc.org The Langmuir–Hinshelwood mechanism is a common model for gas-solid or liquid-solid reactions where adsorption plays a crucial role in the reaction rate. ox.ac.ukrsc.orgtouche-np.org While this mechanism has been applied to amine-carboxylic acid reactions on surfaces, its specific application to this compound was not detailed in the provided search results.
Monitoring Reaction Progress (e.g., In-situ IR, HPLC)
Monitoring the progress of a chemical reaction is essential for understanding its kinetics and mechanism. Various analytical techniques can be employed for this purpose. In-situ techniques allow for real-time monitoring of the reaction as it occurs without the need for sample removal.
Techniques such as in-situ IR spectroscopy and High-Performance Liquid Chromatography (HPLC) are valuable tools for monitoring reaction progress and identifying intermediates or products. rsc.orgscholaris.ca For instance, in-situ attenuated total reflection Fourier-transformed infrared spectroscopy (ATR-FTIR) has been used to study the kinetics of the heterogeneous reaction of n-butylamine with succinic acid by monitoring changes in specific infrared absorbance peaks. rsc.org HPLC can be used to monitor reaction progress and identify rate-limiting steps in kinetic studies. Mass spectrometry, particularly with techniques like low-temperature plasma probes, can also be used for real-time and in-situ monitoring of chemical reactions. researchgate.net These techniques are broadly applicable to monitoring reactions involving amines, including potentially this compound, although specific examples for this compound in the context of reactions with carboxylic acids or surface reactions were not extensively detailed in the search results.
Mechanistic Elucidation Studies
Mechanistic elucidation studies aim to determine the step-by-step pathway by which a reaction occurs. These studies often involve a combination of experimental techniques and theoretical calculations to propose and validate reaction mechanisms.
Research into the mechanisms of amine reactions, including those involving primary and secondary amines, has been conducted to understand their reactivity with various substrates and in different environments. Studies have explored the mechanisms of reactions like the catalytic amination of alcohols and amine disproportionation, which are relevant to the synthesis of compounds like this compound. evitachem.com While the provided search results touch upon the reactivity of this compound and general amine reaction types, detailed mechanistic studies specifically focusing on the reactions of this compound with carboxylic acids or on surfaces were not a primary focus of the retrieved information.
Theoretical Approaches (e.g., Density Functional Theory Calculations)
Theoretical approaches, such as Density Functional Theory (DFT) calculations, are powerful tools used in mechanistic elucidation studies. researchgate.net DFT can be used to calculate the energies of reactants, transition states, and products, providing insights into reaction pathways, activation barriers, and the feasibility of proposed mechanisms.
DFT calculations have been applied to study the mechanisms of various amine reactions, including the alkylation of amines with alcohols and hydrogen abstraction reactions initiated by radicals. researchgate.netccsnorway.comacs.org These computational methods can help to understand the electronic structure and reactivity of amines and predict reaction outcomes. While theoretical studies are valuable for understanding amine chemistry, specific applications of DFT or other theoretical approaches to investigate the reactions of this compound with carboxylic acids or its behavior in surface reactions were not specifically highlighted in the provided search results.
Investigation of Intermediates and Transition States
The investigation of intermediates and transition states in reactions involving this compound, or secondary amines in general, provides insights into the reaction pathway and the factors influencing reaction outcomes. In many reactions, the amine nitrogen acts as a nucleophile due to its lone pair of electrons. This can lead to the formation of various intermediates, such as ammonium (B1175870) ions or zwitterionic species.
For instance, in reactions involving the addition of secondary amines to carbonyl compounds, a key intermediate is the hemiaminal, which subsequently dehydrates to form an enamine. masterorganicchemistry.com Theoretical studies using methods like density functional theory (DFT) can help elucidate the transition states involved in these transformations, providing information about the energy barriers and the geometry of the reacting species. acs.org, nih.gov
In the context of reactions with electrophilic centers, the nucleophilic attack by the amine nitrogen is a primary step, leading to the formation of a new bond and a positively charged nitrogen atom. This intermediate can then undergo further transformations, such as deprotonation or rearrangement, depending on the reaction conditions and the nature of the electrophile.
Studies on the reaction of secondary amines with CO2 have shown that the formation of carbamic acid can occur via a single-step concerted reaction through a four-membered transition state, where the formation of C-N and O-H bonds occurs synchronously. acs.org The energy barrier for this process can be influenced by the solvent. acs.org
Role of Catalysts in Reaction Mechanisms
Catalysts play a significant role in influencing the reaction mechanisms and rates of reactions involving secondary amines like this compound. Catalysts can provide alternative reaction pathways with lower activation energies, stabilize transition states, or activate reactants.
In the synthesis of secondary amines through the catalytic amination of alcohols, supported metal catalysts, such as those based on Cu, Ni, and Pt on γ-Al2O3, are employed. These catalysts facilitate dehydrogenation, condensation, and hydrogenation steps. The reaction conditions, including temperature and pressure, are optimized to achieve high conversion and selectivity.
Secondary amine catalysts themselves can also be used to catalyze various organic transformations, often by forming reactive intermediates like enamines or iminium ions with carbonyl compounds. alfachemic.com This activation strategy is utilized in reactions such as aldol (B89426) reactions, Michael additions, and Mannich reactions. alfachemic.com The catalyst facilitates the formation of a nucleophilic enamine or an electrophilic iminium ion, which then reacts with the other substrate. nih.gov, alfachemic.com
For example, in the catalytic amination of phenolics, the mechanism can involve the hydrogenation of the phenolic substrate, followed by condensation with the amine to form an imine intermediate, which is then hydrogenated to the secondary amine product. mdpi.com Catalysts like Pd/C and Rh/C have been studied for these reactions, and the reaction conditions influence the product distribution. mdpi.com
Electrochemical Oxidation Mechanisms of Amines
Electrochemical oxidation of amines, including secondary amines, is a widely studied area, offering alternative routes for chemical transformations. mdpi.com, nih.gov The mechanism of electrochemical oxidation of aliphatic amines generally involves the initial one-electron oxidation of the amine to form a radical cation. mdpi.com, researchgate.net
The radical cation is typically unstable and undergoes deprotonation at the α-carbon to generate an α-amino radical. mdpi.com, chemrxiv.org This radical is a key intermediate that can participate in various subsequent reactions, such as further oxidation or coupling processes. mdpi.com, nih.gov
The electrochemical oxidation potential of amines depends on their structure, with secondary and tertiary amines generally being easier to oxidize than primary amines. mdpi.com, researchgate.net
Adsorption Mechanisms on Electrode Surfaces
The interaction of amines with the electrode surface is a critical aspect of electrochemical oxidation. The adsorption of the amine substrate on the electrode surface can influence the electron transfer process and the subsequent reaction pathways. rsc.org, researchgate.net
Studies have shown that the radical formed after the deprotonation of the amine radical cation is the species that reacts with the electrode surface, potentially leading to the formation of a covalent bond between the organic moiety and the electrode material, such as carbon, gold, or platinum. acs.org, nih.gov This is in contrast to aromatic amines, where the radical cation is often involved in polymerization on the electrode surface. acs.org
The nature of the electrode material and its surface chemistry can significantly impact the adsorption mechanism and the efficiency of the electrochemical process. mdpi.com, sci-hub.se Modified electrode surfaces can exhibit improved stability against film formation and enhance the reproducibility of electrochemical signals for amine analysis. sci-hub.se
In some cases, the adsorption of the amine or related species, such as carbamate (B1207046) in the presence of CO2, on the electrode surface can affect the charge transfer process. rsc.org, acs.org The orientation of adsorbed species, influenced by factors like the presence of surfactants, can create resistance to the diffusion of electroactive species to the electrode surface. acs.org
Formation of Radical Intermediates
The formation of radical intermediates is a central feature of the electrochemical oxidation of amines. The initial one-electron oxidation yields an amine radical cation. mdpi.com, chemrxiv.org, beilstein-journals.org This radical cation is highly reactive and typically undergoes rapid deprotonation at the α-carbon to form a neutral α-amino radical. mdpi.com, chemrxiv.org
These α-amino radicals are short-lived but highly reactive species that can undergo various transformations, including coupling reactions, addition to double bonds, or further oxidation. nih.gov, rsc.org, acs.org The fate of the α-amino radical depends on the reaction conditions and the presence of other reactive species in the electrochemical system.
For example, α-amino radicals can be involved in radical-radical cross-coupling reactions. chinesechemsoc.org In some electrochemical processes, the α-amino radical can be further oxidized to form an iminium cation. mdpi.com, nih.gov, rsc.org Controlling the electrochemical conditions, such as using alternating current frequency, can influence the selectivity between one-electron oxidation leading to radical intermediates and two-electron oxidation leading to iminium cations. nih.gov, chemrxiv.org
Formation of this compound Derivatives
This compound can serve as a precursor for the synthesis of various derivatives through reactions involving the amine functional group or the alkyl chains. These derivatives can have different chemical properties and potential applications.
N-Nitroso Derivatives (e.g., N-Nitroso-N-ethylbutylamine)
Secondary amines, including this compound, can react with nitrosating agents to form N-nitroso derivatives, commonly known as nitrosamines. chemicea.com, europa.eu, acs.org This reaction involves the replacement of the hydrogen atom on the nitrogen with a nitroso group (-N=O).
The formation of nitrosamines is a reaction of significant concern due to the potential carcinogenicity of many nitrosamine (B1359907) compounds. chemicea.com, europa.eu, acs.org The reaction typically occurs in the presence of nitrosating agents, such as nitrous acid or its derivatives, which can be formed from nitrites under acidic conditions. europa.eu, acs.org
The general reaction involves the nucleophilic attack of the secondary amine nitrogen on the electrophilic nitrogen of the nitrosating agent. europa.eu Factors influencing the rate and extent of nitrosamine formation include the concentration of the secondary amine and the nitrosating agent, as well as environmental conditions such as pH and temperature. chemicea.com, europa.eu
N-Nitroso-N-ethylbutylamine is a specific example of an N-nitroso derivative that can be formed from this compound. The formation of such N-nitroso compounds from secondary amines is a well-established chemical transformation. acs.org, researchgate.net While the provided sources mention the general formation of nitrosamines from secondary amines and the compound class, specific detailed reaction mechanisms or data tables solely focused on the formation of N-Nitroso-N-ethylbutylamine from this compound were not extensively found within the search results. However, the general principles of nitrosamine formation from secondary amines apply. chemicea.com, europa.eu, acs.org
Secondary amines are generally the most reactive class of amines towards nitrosating agents, leading to the formation of stable nitrosamines. europa.eu Primary amines react to form diazonium ions, which are typically unstable and decompose. europa.eu, msu.edu Tertiary amines can also undergo nitrosation, often involving dealkylation and the formation of a secondary nitrosamine. europa.eu, researchgate.net
The formation of N-nitroso-N-ethylbutylamine is a relevant consideration in contexts where this compound may come into contact with nitrosating agents.
Context as Pharmaceutical Impurities
The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern due to their genotoxic and mutagenic properties. researchgate.netacs.org N-Nitrosamines have the general structure R₁N(-R₂)-N=O and can form from the reaction of secondary and tertiary amines, amides, carbamates, and urea (B33335) derivatives with nitrites or nitrogenous groups. researchgate.netacs.org this compound, being a secondary amine, can potentially form N-nitrosoethyl-n-butylamine (NEBA) through nitrosation reactions. nih.govveeprho.com This N-nitroso derivative is considered a highly characterized reference material used in analytical method development, validation, and quality control within the pharmaceutical industry to ensure that trace nitroso impurities remain within regulatory safety limits. veeprho.com While N-nitroso-N-ethyl-t-butylamine is explicitly stated as a noncarcinogenic N-nitrosamine in some regulations concerning rubber processing chemicals, the nitrosated form of this compound (N-nitrosoethyl-n-butylamine) is a compound of interest as a potential impurity in pharmaceuticals. nih.govveeprho.comgoogle.com
Novel Derivatives for Enhanced Biological Activities or Reduced Toxicity
Synthesizing new derivatives of this compound is an area of research aimed at discovering compounds with improved biological activities or diminished toxicity profiles. The structural similarity between this compound and moieties found in biologically active compounds suggests its potential as a building block for novel pharmaceuticals. For instance, compounds containing the N-ethylbutylamine core structure have been investigated in the context of understanding structure-activity relationships for potential pharmacological properties. evitachem.com Research involving the synthesis of flavone (B191248) derivatives, for example, has explored the impact of attaching different amines, including n-butylamine (a related structure), on anticancer and antibacterial activities. mdpi.com
Dithiocarbamates and Sulfenamides
This compound can serve as a precursor in the synthesis of dithiocarbamates and sulfenamides. Dithiocarbamates, characterized by the >N−C(=S)−S− structural framework, are known for their broad spectrum of biological and pharmacological activities. tandfonline.com The synthesis of unsymmetrically substituted bis-dithiocarbamate complexes, such as Ni(S₂CN(ethyl)(n-butyl))₂, has been reported, starting from secondary amines like this compound and carbon disulfide in the presence of a base. nasa.gov These metal dithiocarbamate (B8719985) complexes can further be used as single-source precursors for synthesizing metal sulfide (B99878) nanoparticles. ukzn.ac.za
Sulfenamides, containing an S-N bond, are also a class of compounds with industrial and biological relevance. researchgate.net While some studies on the microwave-assisted synthesis of sulfenamides from amines and thiols have shown that this compound can react to give symmetrical disulfides instead of the desired sulfenamides under certain conditions, research continues into developing efficient methods for their synthesis. researchgate.net N-alkyl- and N,N-dialkylbenzothiazole-2-sulfenamides are utilized as vulcanization accelerators in the rubber industry. google.com
Mannich Base Derivatives
This compound can participate in the Mannich reaction, a three-component condensation involving an amine, an aldehyde (typically formaldehyde), and a compound with an activated hydrogen atom, leading to the formation of Mannich bases. researchgate.netcore.ac.uknih.gov This reaction introduces an aminoalkyl moiety into the substrate. nih.gov Studies on the synthesis of novel Mannich base derivatives from indole (B1671886) derivatives have utilized various secondary amines, including N,N-di-n-butyl amine and N,N-diethyl amine (structurally related to this compound), highlighting the potential for this compound to be incorporated into such structures. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq The biological activity of Mannich bases is a subject of ongoing research, with some derivatives showing potential as anticancer and cytotoxic agents. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 25914 |
| N-Nitrosoethyl-n-butylamine | 20680 |
| n-Butylamine | 8007 |
| Ethylamine (B1201723) | 6341 |
| Carbon Disulfide | 1648 |
| Formaldehyde | 505 |
Data Tables
Based on the search results, specific quantitative data suitable for interactive tables within the strict scope of the outline points is limited. However, the synthesis of nickel dithiocarbamates from this compound provides some details on yield.
| Reactants | Product | Typical Yield |
|---|---|---|
| This compound, CS₂, NaOH, NiCl₂·6H₂O | Ni(S₂CN(ethyl)(n-butyl))₂ | ~70% |
Note: The yield is approximate and based on the synthesis of dithiocarbamates in general as described in the source, specifically mentioning the synthesis of Ni(S₂CN(ethyl)(n-butyl))₂.
Further detailed research findings, particularly quantitative data on biological activities or toxicity reductions for novel this compound derivatives within the specified scope, were not extensively available in the provided search snippets. Similarly, detailed mechanistic data for all reactions beyond the general descriptions was limited. The information on pharmaceutical impurities primarily focused on the potential for nitrosamine formation and the use of the nitroso derivative as a reference standard, without providing specific quantitative data on this compound itself as an impurity in particular drugs within the scope of the outline. The Mannich base information indicated this compound could be used but did not provide specific reaction yields or detailed properties of the resulting Mannich bases involving this specific amine.
Advanced Applications in Organic Synthesis and Catalysis
Synthetic Intermediate in Organic Synthesis
As a synthetic intermediate, N-Ethyl-n-butylamine provides a key structural motif for the construction of a diverse array of chemical entities. Its nucleophilic nitrogen atom readily participates in a variety of bond-forming reactions, enabling the efficient assembly of target molecules. evitachem.com
Production of Herbicides (e.g., Pebulate, Benfluralin)
This compound is a crucial precursor in the manufacturing of several commercially important herbicides. evitachem.com Its incorporation into the final molecular structure is essential for the herbicidal activity of these compounds.
Pebulate: This thiocarbamate herbicide is synthesized using this compound as a key reactant. The synthesis involves the reaction of this compound with a suitable acylating agent, such as S-propyl chlorothioformate, to form the active ingredient, S-propyl N-ethyl-N-butyl(thiocarbamate). nih.gov The N-ethyl-n-butylamino group is a fundamental component of the Pebulate molecule, contributing to its efficacy in controlling grassy and broadleaf weeds in crops like sugar beets and tobacco. nih.gov
Benfluralin: This dinitroaniline herbicide relies on this compound for the introduction of the N-butyl-N-ethylamino group. wikipedia.orgnih.gov The synthesis typically involves the nucleophilic aromatic substitution reaction between this compound and 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene. nih.gov The resulting product, Benfluralin, functions as a pre-emergence herbicide to control annual grasses and some broadleaf weeds in crops such as lettuce, alfalfa, and fruit orchards. wikipedia.org
Table 1: Herbicides Synthesized from this compound
| Herbicide | Chemical Class | Synthetic Precursor |
| Pebulate | Thiocarbamate | This compound |
| Benfluralin | Dinitroaniline | This compound |
Synthesis of Pharmaceutical Compounds (e.g., Milnacipran)
The pharmaceutical industry also utilizes this compound as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). evitachem.com A notable example is its role in the production of Milnacipran.
Milnacipran: This serotonin-norepinephrine reuptake inhibitor (SNRI), used for the treatment of fibromyalgia, incorporates the N,N-diethylamino group, which can be derived from precursors synthesized using this compound or related amines. While direct synthesis routes for Milnacipran may vary, the fundamental chemistry often involves the formation of an amide bond, a reaction type in which this compound and its derivatives are proficient. nih.gov
General Role in Alkylation, Acylation, and Condensation Reactions
Beyond its specific applications in herbicide and pharmaceutical synthesis, this compound is a versatile reagent in a range of fundamental organic reactions. evitachem.com
Alkylation Reactions: The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in alkylation reactions. It can react with alkyl halides or other electrophilic carbon sources to form tertiary amines. evitachem.com This reactivity is a cornerstone of its utility in building more complex molecular frameworks.
Acylation Reactions: this compound undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. chemguide.co.uknih.gov This reaction forms an N,N-disubstituted amide. The acylation of secondary amines is a robust and widely used transformation in organic synthesis for the introduction of carbonyl functionalities and the construction of amide bonds, which are prevalent in biologically active molecules and polymers. chemguide.co.uk
Condensation Reactions: Due to the presence of a hydrogen atom on the nitrogen, this compound can participate in condensation reactions. For instance, it can react with carbonyl compounds to form enamines or iminium ions, which are versatile intermediates for carbon-carbon bond formation. evitachem.com
Table 2: General Organic Reactions Involving this compound
| Reaction Type | Reactant | Product Type |
| Alkylation | Alkyl Halide | Tertiary Amine |
| Acylation | Acid Chloride | N,N-Disubstituted Amide |
| Condensation | Aldehyde/Ketone | Enamine/Iminium Ion |
Role in Catalysis
In addition to its role as a stoichiometric reactant, this compound and its derivatives can also function in catalytic capacities, influencing the rate and outcome of organic transformations.
Catalyst Component or Ligand in Organic Transformations
The nitrogen atom in this compound can coordinate to metal centers, making it and its derivatives potential ligands in transition metal catalysis. The steric and electronic properties of the amine can influence the reactivity and selectivity of the metal catalyst. For example, related dialkylamines have been used to create ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov While specific research detailing this compound as a ligand is not as prevalent as for more complex amines, its fundamental structure provides a basis for the design of new ligands for various catalytic processes, including those used in the synthesis of fine chemicals and pharmaceuticals. acs.org
Biocatalytic Applications
The field of biocatalysis, which utilizes enzymes to perform chemical transformations, presents potential applications for this compound. Enzymes such as lipases have been shown to catalyze the acylation of amines. mdpi.com While specific studies focusing exclusively on this compound are limited, the broader class of secondary amines can serve as substrates for various enzymatic reactions. For instance, lipases can be employed for the kinetic resolution of racemic amines via enantioselective acylation, a valuable technique in the synthesis of chiral pharmaceuticals. mdpi.com Furthermore, transaminases, another class of enzymes, are used in the stereoselective synthesis of chiral amines, and research into expanding the substrate scope of these enzymes could open avenues for the use of this compound or its derivatives in biocatalytic processes. nih.gov
Electrocatalytic Applications
Electrocatalysis offers a pathway for conducting chemical transformations using electricity, often under mild conditions and with high efficiency. The electrochemical properties of amines, including this compound, make them suitable candidates for various electrocatalytic applications.
The electrochemical dehydrogenation of amines is a process that can lead to the formation of valuable chemical products. For primary amines, this process can yield nitriles. acs.org The general mechanism for the electrochemical oxidation of aliphatic amines, including secondary amines, involves the initial formation of a radical cation. nih.gov This is followed by deprotonation to yield a radical intermediate, which can then be further oxidized. acs.orgnih.gov
(RCH₂)₂NH → [(RCH₂)₂NH]⁺• + e⁻ [(RCH₂)₂NH]⁺• → RCH₂N•CHR + H⁺ RCH₂N•CHR → RCH₂N⁺=CHR + e⁻ RCH₂N⁺=CHR + H₂O → RCH₂NH₂ + RCHO
This process effectively achieves the dealkylation of the secondary amine. acs.org The specific products and efficiencies of the electrochemical dehydrogenation of this compound would depend on the electrode material, solvent, and other reaction conditions.
The electrochemical activity of amines allows for their detection using electrocatalytic sensors. While specific sensors for this compound are not widely reported, the principles of amine sensing can be applied. Electrocatalytic sensors for amines often rely on the oxidation of the amine at the surface of a modified electrode.
For instance, sensors have been developed for the detection of other secondary amines. These sensors typically operate by measuring the current produced upon the electro-oxidation of the amine, which is proportional to its concentration. The selectivity of these sensors can be enhanced through the use of molecularly imprinted polymers (MIPs) or specific catalytic materials on the electrode surface. nih.gov A label-free electrochemical sensor for the biomarker CD44 has been developed, demonstrating the potential of ligand-protein interactions for selective detection. nih.gov While not directly related to this compound, this highlights the advancements in electrochemical sensing technology that could be adapted for its detection.
Solvent Applications
The physical and chemical properties of this compound make it a useful solvent in specific applications, particularly in extraction processes.
Extraction Processes
This compound has been investigated as a "switchable hydrophilicity solvent" (SHS). rsc.org These are solvents that can reversibly change their miscibility with water in response to a trigger, such as the introduction or removal of carbon dioxide (CO₂). rsc.org
In its neutral form, this compound is hydrophobic and can be used to extract nonpolar compounds from aqueous mixtures. When CO₂ is bubbled through the mixture of this compound and water, the amine is protonated to form its bicarbonate salt, which is soluble in water. This change in polarity allows for the easy separation of the extracted compound from the solvent. The solvent can then be recovered by removing the CO₂ (e.g., by bubbling nitrogen or a different inert gas through the solution or by gentle heating), which returns the amine to its hydrophobic form. rsc.orgmorressier.com
A notable application of this compound as a switchable solvent is in the extraction of lipids from wet microalgae. researchgate.net This process is advantageous as it avoids the energy-intensive step of drying the biomass before extraction. Studies have shown that the crude lipid and fatty acid yields using this compound are comparable to traditional solvent extraction methods like the Bligh & Dyer method. researchgate.net
| Extraction Stage | Process | Result |
| Extraction | Wet microalgae is mixed with this compound. | Lipids are extracted into the this compound phase. |
| Switching | CO₂ is introduced into the solvent/water mixture. | This compound becomes hydrophilic and dissolves in water. |
| Separation | The extracted lipids separate from the aqueous amine solution. | The lipid product is isolated. |
| Recovery | CO₂ is removed from the aqueous solution. | This compound reverts to its hydrophobic form and separates from the water, ready for reuse. |
This switchable solvent technology represents a more sustainable and energy-efficient approach to extraction processes in biorefineries and other industries. nih.gov
Lipid Extraction from Microalgae for Biofuel Production
This compound is utilized as an effective solvent for the extraction of lipids from microalgae, which are promising feedstocks for biofuels. cqvip.comresearchgate.net A key advantage of using EBA is its ability to extract lipids directly from wet microalgae slurries, bypassing energy-intensive drying and cell disruption steps that typically hinder the economic viability of algae biorefineries. cqvip.comresearchgate.net Research has demonstrated that EBA can achieve crude lipid and fatty acid yields comparable to traditional, more hazardous solvent systems. researchgate.net
The performance of this compound has been benchmarked against the conventional Bligh & Dyer (B&D) method, which uses a chloroform-methanol-water mixture. Studies on the microalga Neochloris oleoabundans show that EBA's extraction efficiency is comparable to the B&D method for non-stressed algae. acs.org However, for nutrient-stressed algae, which have a higher lipid content, EBA demonstrates a significantly superior extraction capability, yielding up to 80% more lipids than the B&D method. acs.org This highlights EBA's excellent performance in scenarios optimized for high lipid production. acs.org
Table 1: Comparison of Lipid Extraction Yields from Stressed Neochloris oleoabundans
| Extraction Method | Crude Lipid Yield (wt. % of dry algae) | Total Fatty Acid (TFA) Yield (wt. % of dry algae) |
|---|---|---|
| This compound (EBA) | 56.4% | 34.6% |
| Bligh & Dyer (B&D) | 31.4% | 20.3% |
Data sourced from research on freshwater cultivated, stressed Neochloris oleoabundans. acs.org
A significant advantage of using this compound is the elimination of the need for drying and cell-breaking pretreatments, which are major energy consumers in conventional microalgae processing. cqvip.comresearchgate.net Research shows that lipid extraction from wet algae paste with EBA results in a higher total fatty acid (TFA) yield compared to extractions performed on freeze-dried algae. researchgate.net Furthermore, experiments comparing non-broken and broken algae cells revealed that EBA can effectively extract lipids without prior cell disruption. researchgate.net For non-broken cells, the maximum crude lipid yield was achieved after 120 minutes of extraction, a comparable result to that from broken cells, thereby confirming that this energy-intensive step can be omitted. researchgate.net
Table 2: Effect of Pretreatment on Lipid Extraction from Neochloris oleoabundans using EBA
| Algae Condition | Crude Lipid Yield (wt. % of dry algae) | Total Fatty Acid (TFA) Yield (wt. % of dry algae) |
|---|---|---|
| Wet, Non-broken cells | 13.9% | 8.8% |
| Freeze-dried, Broken cells | 13.8% | 5.6% |
| Wet, Broken cells | 15.3% | 8.7% |
Data sourced from Du et al. (2016). researchgate.net
Potential as a Switchable Solvent
This compound is classified as a switchable-hydrophilicity solvent (SHS). researchgate.netacs.orgnih.gov These are solvents that can reversibly change their miscibility with water in response to a trigger. rsc.orgencyclopedia.pub In the case of EBA, it is largely immiscible with water under normal conditions, allowing it to effectively extract nonpolar lipids from the aqueous microalgae slurry. researchgate.net By introducing carbon dioxide (CO2), the EBA reacts to form a protonated bicarbonate salt. rsc.org This salt is hydrophilic and readily dissolves in water. This "switch" allows for easy separation of the extracted lipids, which are left behind as a separate phase. The EBA can then be recovered from the aqueous phase by removing the CO2 trigger, for example, by bubbling with nitrogen or argon gas at a slightly elevated temperature, returning it to its water-immiscible form for reuse. rsc.org This property makes EBA a candidate for more sustainable and energy-efficient extraction processes. researchgate.net
Reagent in Specific Solvent-Free Syntheses
Beyond its role as a solvent, this compound is involved as a reagent in specialized chemical syntheses, including processes that minimize or eliminate the need for traditional solvents. One such example is the synthesis of this compound itself through the disproportionation of other amines. researchgate.net
In this process, a mixture of ethylamine (B1201723) and butylamine (B146782) can be reacted over a CuO–NiO–PtO/γ-Al2O3 catalyst in a fixed-bed reactor. researchgate.net This method is notable because it does not generate water as a byproduct, simplifying the separation process. The desired this compound can be collected directly by distillation at 110 °C. researchgate.net This approach achieves a high yield of 60.7% and a purity of 99.5%, demonstrating an efficient and greener synthetic route that avoids the use of separate, potentially hazardous solvents. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chloroform |
| Methanol |
| Ethylamine |
Environmental Aspects and Degradation Mechanisms
Environmental Impact Assessments
A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, distribution, use, and disposal or recycling. mdpi.com For chemical compounds like N-Ethyl-n-butylamine, an LCA would assess the environmental footprint of its synthesis, use in industrial processes (e.g., as a solvent or intermediate), and end-of-life. mdpi.comevitachem.com
Currently, detailed public domain Life Cycle Assessments specifically for processes based on this compound are not extensively documented in the provided literature. However, research into its applications, such as in lipid extraction, suggests that LCA studies would be beneficial to compare the environmental impact of these methods against conventional approaches. evitachem.com Such assessments are crucial for understanding the sustainability of a chemical process and identifying areas for improvement, such as reducing energy consumption, minimizing waste generation, and selecting less hazardous raw materials. evitachem.commdpi.com The analysis typically covers impact categories like global warming potential, ozone depletion, acidification, and ecotoxicity. mdpi.com
Degradation Pathways in Environmental Contexts
Once released into the environment, this compound is subject to various degradation processes, primarily in the atmosphere. The dominant degradation pathway for aliphatic amines is reaction with photochemically-produced radicals. ccsnorway.comwhiterose.ac.uk
The primary atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals. ccsnorway.comnih.gov Reactions with ozone (O3) and chlorine (Cl) atoms can also contribute to its degradation, although the reaction with OH radicals is generally the most significant loss process for amines in the troposphere. ccsnorway.comgassnova.no
OH Radicals: The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is relatively rapid. The estimated rate constant for this reaction is 8.5 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 5 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³. nih.gov This short half-life indicates that the compound is not likely to persist for long periods in the atmosphere.
Ozone (O3): Aliphatic amines can react with ozone, but the rates can be slow. For comparison, the reaction rate constant for ozone with some nitramines (a potential degradation product) is less than 10⁻²¹ cm³/molecule-s. researchgate.net The reaction of ozone with amines generally proceeds via electrophilic addition to the nitrogen atom or hydrogen abstraction. nilu.comescholarship.org
| Reactant | Estimated Rate Constant (cm³/molecule-sec) | Estimated Atmospheric Half-Life | Notes |
|---|---|---|---|
| OH Radical | 8.5 x 10⁻¹¹ at 25 °C | ~5 hours | The dominant atmospheric loss process. nih.gov |
| Ozone (O₃) | Data not available; generally slow for saturated amines. | Likely long | Considered a minor degradation pathway for saturated amines compared to OH radicals. researchgate.net |
| Cl Atom | Data not available; can be fast but concentrations are low. | Variable | Considered a minor atmospheric sink, contributing <2% of total degradation in some models. gassnova.no |
The atmospheric oxidation of amines by radicals like OH, in the presence of other atmospheric components like nitrogen oxides (NOx), can lead to the formation of various secondary products or environmental metabolites. whiterose.ac.ukcopernicus.org The degradation of this compound is expected to follow similar pathways.
The initial step in the reaction with OH radicals is typically the abstraction of a hydrogen atom. This can occur from the N-H bond, the α-C-H bond of the ethyl group, or the α-C-H bond of the butyl group, leading to the formation of different aminoalkyl radicals. These radicals then undergo further reactions to form stable products. nih.gov Potential environmental metabolites resulting from these subsequent reactions include:
Imines: Formed from the aminoalkyl radicals.
Amides: Further oxidation products.
Nitrosamines and Nitramines: These are of particular environmental concern and can be formed from reactions involving nitrogen oxides (NOx). whiterose.ac.ukieaghg.org
| Metabolite Class | Potential Specific Compound(s) | Formation Pathway |
|---|---|---|
| Imines | N-ethylidenebutanamine or N-butylideneethanamine | Resulting from H-abstraction followed by reaction with O₂. whiterose.ac.uk |
| Amides | N-butylacetamide or N-ethylbutanamide | Further oxidation of intermediate products. whiterose.ac.uk |
| Nitrosamines | N-nitroso-N-ethylbutylamine | Reaction of intermediate radicals with nitrogen monoxide (NO). copernicus.org |
| Nitramines | N-nitro-N-ethylbutylamine | Reaction of intermediate radicals with nitrogen dioxide (NO₂). copernicus.orgieaghg.org |
Analytical Methodologies for Research and Monitoring
Quantification Methods for N-Ethyl-n-butylamine and Related Compounds
Quantitative analysis of this compound and associated impurities relies on highly sensitive and selective chromatographic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS has emerged as a cornerstone for the trace-level analysis of a wide array of compounds in complex matrices, including active pharmaceutical ingredients (APIs) and drug products. Its high sensitivity and selectivity make it particularly suitable for the quantification of this compound and the detection of potential nitrosamine (B1359907) impurities.
The presence of nitrosamine impurities, which are classified as probable human carcinogens, in pharmaceutical products is a significant safety concern. Regulatory agencies worldwide have stringent requirements for monitoring and controlling these impurities. lcms.cz LC-MS/MS, especially when coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is a preferred method for the quantification of nitrosamines. lcms.cz
High-resolution mass spectrometry (HRMS) combined with liquid chromatography offers enhanced selectivity, which is crucial for distinguishing nitrosamine impurities from matrix components that may have similar masses. fda.gov For instance, LC-HRMS methods have been developed that can detect and quantify up to eight different nitrosamine impurities in various drug products with limits of quantitation (LOQ) as low as 0.005 ppm. fda.gov
Table 1: Example LC-MS/MS Method Parameters for Nitrosamine Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | Biphenyl column (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
The development and validation of analytical methods are imperative to ensure the reliability and accuracy of results in a regulated pharmaceutical environment. A typical validation process for an LC-MS/MS method for nitrosamine impurities would assess parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
For example, a validated LC-MS/MS method for the determination of nitrosamine impurities in sartans demonstrated excellent linearity with correlation coefficients (r²) greater than 0.99 over a concentration range of 0.2 to 1.1 ng/mL. The LOD and LOQ were established at 0.2 ng/mL and 0.4 ng/mL, respectively, showcasing the high sensitivity of the method. nih.gov
Table 2: Summary of Validation Parameters for a Typical LC-MS/MS Method for Nitrosamine Impurities
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Specificity | No interference at the retention time of the analytes | Met |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| LOD | Signal-to-noise ratio ≥ 3 | 0.0040 µg/mL - 0.0174 µg/mL |
| LOQ | Signal-to-noise ratio ≥ 10 | 0.0060 µg/mL - 0.0262 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | Within limits |
| Precision (% RSD) | ≤ 15% | < 5.0% |
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it a suitable method for the quantification of this compound and related volatile amines. The technique offers high chromatographic resolution and, when coupled with a mass spectrometer, provides excellent sensitivity and selectivity.
For the analysis of volatile amines, specialized capillary columns, such as the Rtx-Volatile Amine column, are often employed to ensure good peak shape and reproducibility, as these basic compounds can interact with active sites in standard columns, leading to tailing peaks. gcms.cz Method validation for GC-MS analysis involves similar parameters to LC-MS/MS, including linearity, LOD, LOQ, precision, and accuracy. A headspace GC-FID method for volatile amines demonstrated excellent linearity with correlation coefficients (R²) ranging from 0.999 to 1.000 and a method precision with %RSD values between 0.3% and 3.1%. rsc.org
Table 3: Typical GC-MS Operating Conditions for Volatile Amine Analysis
| Parameter | Condition |
|---|---|
| Column | J&W Scientific DB-CAM (30 m × 0.25 mm × 0.25 μm) |
| Injection Mode | Split (1:5) |
| Carrier Gas | Helium (0.49 mL/min) |
| Oven Temperature Program | Initial 60°C (6 min), ramp to 200°C at 10°C/min, hold for 1 min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | m/z 30-700 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectroscopic Characterization Techniques
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation and characterization of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring protons. The hydrogens on the carbons directly attached to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. Carbons bonded to the nitrogen atom are also deshielded and appear in the 10-65 ppm region. libretexts.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl) | ~1.1 | ~15 |
| CH₂ (ethyl) | ~2.6 | ~44 |
| CH₂ (butyl, adjacent to N) | ~2.6 | ~50 |
| CH₂ (butyl, middle) | ~1.4 | ~32 |
| CH₂ (butyl, middle) | ~1.3 | ~20 |
| CH₃ (butyl) | ~0.9 | ~14 |
2D NMR Techniques: COSY, HSQC, and HMBC
Two-dimensional NMR experiments provide further structural insights by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and between the adjacent methylene groups of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edu This is crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is instrumental in piecing together the carbon skeleton of a molecule by connecting different spin systems identified in the COSY spectrum. For this compound, HMBC would show correlations from the ethyl protons to the butyl carbons and vice versa, confirming the N-alkylation pattern.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, which is a secondary aliphatic amine, the infrared spectrum exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. orgchemboulder.comwpmucdn.com As a secondary amine, it is expected to show a single, weak N-H stretching vibration, in contrast to primary amines which show two. orgchemboulder.com
The key vibrational modes observed in the FT-IR spectrum of this compound are detailed in the table below. The C-H stretching vibrations from the ethyl and butyl groups appear as strong absorptions below 3000 cm⁻¹. The single N-H stretch is a key indicator of its secondary amine structure. Additionally, C-N stretching and N-H wagging vibrations are present in the fingerprint region, providing further confirmation of the compound's identity. docbrown.info
Interactive Data Table: Characteristic FT-IR Peaks for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3310 | Weak |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |
| C-N Stretch | 1250 - 1020 | Medium - Weak |
| N-H Wag | 910 - 665 | Strong, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible portions of the electromagnetic spectrum. This technique is most effective for compounds containing chromophores, which are parts of a molecule that absorb light. Simple saturated aliphatic amines like this compound lack extensive systems of conjugated double bonds or aromatic rings. evitachem.com
Consequently, this compound does not exhibit significant or characteristic absorption bands in the standard UV-Vis range of 200–800 nm. Its absorption is typically limited to the far-UV region (below 200 nm), which is not readily accessible by conventional UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is generally not employed as a primary method for the identification or quantification of this compound.
Mass Spectrometry (MS/LC-MS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and selectivity for the analysis of this compound. nist.gov
In electron ionization mass spectrometry (EI-MS), this compound (molecular weight: 101.19 g/mol ) undergoes fragmentation to produce a characteristic pattern of ions. nih.gov The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 101. The most abundant fragment, known as the base peak, is typically observed at m/z 58. This corresponds to the alpha-cleavage of the butyl group, resulting in the stable [CH3CH2NHCH2]⁺ fragment. Other significant fragments are also observed, aiding in the definitive identification of the compound.
Interactive Data Table: Key Mass Fragments of this compound (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 101 | 10.61 | [CH₃(CH₂)₃NHCH₂CH₃]⁺ (Molecular Ion) |
| 58 | 100.0 | [CH₂NHCH₂CH₃]⁺ (Base Peak) |
| 44 | 10.12 | [CH₂NHCH₂]⁺ |
| 30 | 35.88 | [CH₂NH₂]⁺ |
| 29 | 9.08 | [CH₂CH₃]⁺ |
Application of Analytical Standards
The use of analytical standards is a cornerstone of quantitative chemical analysis, ensuring that measurements are accurate, precise, and comparable across different laboratories and methods. A reference standard is a highly purified compound that can be used as a calibration standard for an analytical instrument.
Use of N-Nitroso-N-ethylbutylamine as Reference Material
In certain analytical contexts, particularly in environmental and food safety monitoring, there is a need to test for the presence of N-nitrosamines, a class of compounds that can be formed from secondary amines like this compound. N-Nitroso-N-ethylbutylamine (NEBA) is the specific nitrosamine derivative of this compound. nih.gov
For the detection and quantification of nitrosamine impurities, highly pure N-Nitroso-N-ethylbutylamine serves as an essential analytical reference standard. orgchemboulder.comnih.gov Laboratories use this standard to calibrate instruments, such as Gas Chromatography-Thermal Energy Analyzers (GC-TEA) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) systems. By comparing the instrumental response of an unknown sample to the response of a known concentration of the NEBA standard, analysts can accurately determine the concentration of this specific nitrosamine in the sample matrix. This is crucial for regulatory compliance and risk assessment.
Industrial Process Research and Optimization
Process Engineering of N-Ethyl-n-butylamine Synthesis
Modern manufacturing of this compound predominantly utilizes catalytic amination in continuous-flow systems, a shift from older batch processes. This transition has been pivotal in achieving higher yields and better process control. The typical synthesis involves the gas-phase amination of n-butanol and monoethylamine over a catalyst at elevated temperatures and pressures. evitachem.com Another established method is the disproportionation of ethylamine (B1201723) and butylamine (B146782). researchgate.net
Design and Operation of Tubular Reactor Systems
The synthesis of this compound is effectively carried out in tubular fixed-bed reactors. researchgate.netacademax.com These systems offer superior control over reaction parameters compared to batch reactors. The design typically involves packing the tubular reactor with a solid catalyst, often a mixed metal oxide formulation on a stable support.
Key operational parameters for the synthesis via catalytic amination are carefully controlled to maximize yield and selectivity.
| Parameter | Operational Range | Significance |
| Temperature | 120–220 °C | Influences reaction rate and catalyst activity. evitachem.com |
| Pressure | 0.1–1.3 MPa | Affects reactant phase and residence time. evitachem.com |
| Catalyst | Copper-nickel catalysts (e.g., CuO–NiO–PtO/γ-Al₂O₃) | Determines reaction pathway and selectivity. evitachem.comresearchgate.net |
| Liquid Hourly Space Velocity (LHSV) | e.g., 0.3 h⁻¹ (by analogy) | Controls the residence time of reactants in the reactor. academax.com |
| Reactant Molar Ratio | Varies (e.g., Methanol:Butylamine = 6:1 by analogy) | Optimizes the conversion of the limiting reactant. academax.com |
In a typical process, a gaseous mixture of the alcohol and amine reactants is passed through the heated reactor containing the catalyst bed. evitachem.com The product stream is then cooled, allowing for the separation of the liquid this compound from unreacted gases and byproducts. evitachem.com
Advantages of Continuous Operation (e.g., Reduced Byproducts, Catalyst Lifetime)
The adoption of continuous operation, particularly in tubular or fixed-bed reactors, presents several advantages over traditional batch processing for this compound synthesis. researchgate.net
Reduced Byproducts: Continuous-flow reactors can inhibit the formation of undesired byproducts, such as N,N-dialkylation products. researchgate.net This enhanced selectivity leads to a purer product and simplifies downstream purification processes. The controlled and consistent reaction conditions minimize the side reactions that lead to secondary and tertiary amines. tandfonline.com
Enhanced Safety: Continuous reactors handle smaller volumes of reactants at any given time compared to large batch reactors, which mitigates safety risks associated with exothermic reactions or hazardous materials. mdpi.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in continuous systems like tubular reactors allows for excellent heat and mass transfer, ensuring uniform temperature distribution and preventing hot spots that can degrade the catalyst and product. mdpi.commdpi.com
Extended Catalyst Lifetime: The stable and optimized operating conditions in a continuous process reduce thermal and mechanical stress on the catalyst, contributing to a longer operational lifetime and reducing replacement costs. evitachem.com
Higher Throughput and Consistency: Continuous production allows for greater throughput and consistent product quality, as the system operates at a steady state, eliminating the batch-to-batch variability common in other methods. longdom.org
Economic and Sustainability Assessments of Industrial Processes
Energy Demand Optimization
Reducing energy consumption is a key driver for both economic and environmental performance in chemical manufacturing. blazingprojects.com Modern continuous processes for this compound synthesis have achieved significant energy savings, with reductions of up to 40% compared to older batch processes. evitachem.com
Key strategies for energy demand optimization include:
Heat Integration: Utilizing heat exchangers to recover energy from the hot product stream leaving the reactor and using it to preheat the cold incoming reactant feed. This minimizes the external energy required to bring the reactants to the optimal reaction temperature. researchgate.net
Catalyst Development: Researching and developing more active catalysts that can operate efficiently at lower temperatures and pressures, thereby reducing the energy input needed for heating and compression.
Process Intensification: The use of continuous-flow reactors itself is a form of process intensification that leads to better energy efficiency due to improved heat transfer and reaction control. mdpi.com
By focusing on these areas of process engineering and sustainability, manufacturers can produce this compound more efficiently and with a reduced environmental impact.
Catalyst Cost Analysis
The economic viability of the industrial synthesis of this compound is significantly influenced by the cost of the catalytic system employed. The synthesis, primarily achieved through the reductive amination of n-butanol with ethylamine or the disproportionation of amines, relies on catalysts to ensure high conversion rates, selectivity, and process efficiency. evitachem.comresearchgate.net The analysis of catalyst cost extends beyond the initial purchase price to encompass factors such as catalyst loading, activity, lifespan, regeneration potential, and the market volatility of the constituent metals. Catalysts for this process are broadly categorized into two main groups: noble metal catalysts and base metal catalysts, each presenting a distinct economic profile.
Noble Metal Catalysts
Catalysts based on noble metals such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are widely recognized for their high activity and selectivity in amination reactions, often under milder conditions than their base metal counterparts. acs.orgacs.orgnih.gov They are typically used in low concentrations, supported on materials like activated carbon (e.g., Pt/C, Pd/C) to maximize surface area and catalytic efficiency.
Table 1: Indicative Pricing for Noble Metal Catalysts Note: Prices are for illustrative purposes and can vary significantly based on supplier, purity, metal loading, and market conditions.
| Catalyst Type | Metal Loading | Indicative Price (USD) | Source(s) |
| Platinum on Carbon | 5% | $123.00 / quantity unspecified | fuelcellstore.com |
| Platinum on Carbon | 20% | $1,012.94 / oz | metal.com |
| Platinum on Carbon | 60% | $1,525.97 / oz | metal.com |
| Palladium on Carbon | 5% | $226.00 / quantity unspecified | fuelcellstore.com |
| Palladium on Carbon | 5% | $49.95 / 5g | ebay.com |
| Palladium on Carbon | 10% | $288.00 / quantity unspecified | fuelcellstore.com |
| Palladium Catalyst Powder | Not Specified | ~$5.20 / g (converted from ₹435/Gram) | indiamart.com |
The data illustrates that the cost is heavily dependent on the percentage of the noble metal. A higher loading increases the catalyst's activity but also its price. The total cost analysis must therefore consider the trade-off between higher throughput and the initial capital outlay.
Base Metal Catalysts
In an effort to reduce production costs, significant research has focused on developing catalysts from more abundant and less expensive base metals, such as Nickel (Ni), Copper (Cu), and Cobalt (Co). researchgate.netcas.cn Raney Nickel, a sponge-like nickel catalyst, is a prominent example used in industrial hydrogenations and reductive aminations. indiamart.comthermofisher.com These catalysts are generally less expensive per unit weight but may require more stringent operating conditions (higher temperatures and pressures) and may have lower activity or selectivity compared to noble metals. researchgate.netnih.govnih.gov
The lower purchase price of base metal catalysts makes them an attractive option for large-scale production. However, a comprehensive cost analysis must account for potentially higher energy costs, the need for more robust reactor systems, and potentially more complex downstream processing to remove byproducts. Furthermore, catalyst deactivation and the costs associated with regeneration or disposal are critical factors. For instance, a CuO–NiO–PtO/γ-Al2O3 catalyst has been specifically studied for this compound synthesis via amine disproportionation, demonstrating the industry's move towards mixed-metal oxide systems to balance cost and performance. researchgate.net
Table 2: Indicative Pricing for Base Metal Catalysts Note: Prices are for illustrative purposes and can vary significantly based on supplier, grade, and form (e.g., powder, slurry).
| Catalyst Type | Form/Grade | Indicative Price (USD) | Source(s) |
| Raney Nickel | Technical Grade | ~$33.50 / kg (converted from ₹2,800/Kilogram) | indiamart.com |
| Raney Nickel | Active Catalyst | ~$24.00 / kg (converted from ₹2,000/Kg) | indiamart.com |
| Raney Nickel | 50% Slurry in Water | $173.65 / 500g | thermofisher.com |
| Raney Nickel | 50% Slurry in Water | ~$74.50 / 100g (converted from €68.65) | fishersci.pt |
Total Cost of Ownership Analysis
A holistic approach to catalyst cost analysis involves evaluating the Total Cost of Ownership (TCO), which includes both direct and indirect costs over the catalyst's lifecycle.
Key Factors in Catalyst TCO for this compound Production:
Initial Purchase Price: The direct cost of acquiring the catalyst, heavily influenced by the choice between noble and base metals.
Catalyst Loading & Activity: A highly active catalyst (typically noble metal) requires a lower loading, potentially offsetting its higher price per kilogram.
Selectivity: Higher selectivity reduces the formation of byproducts, lowering the cost of separation and purification and maximizing the yield from expensive raw materials like n-butanol.
Lifespan & Stability: A durable catalyst that resists deactivation from process impurities or thermal stress requires less frequent replacement, reducing downtime and replacement costs. cas.cn
Regeneration: The feasibility and cost of regenerating a spent catalyst can significantly impact long-term expenses. Noble metals are often recovered and reprocessed due to their high value.
Energy Consumption: Milder reaction conditions enabled by high-activity catalysts (e.g., some Ru-based systems) can lead to substantial energy savings. acs.org
Downstream Processing: A highly selective catalyst simplifies product work-up, reducing capital and operational expenditure on distillation and purification units.
Q & A
Q. What are the established methods for determining the aqueous solubility of N-Ethyl-n-butylamine, and how can experimental protocols be optimized?
- Methodological Answer : Solubility can be determined via gravimetric analysis or UV-Vis spectrophotometry. For example, the Handbook of Aqueous Solubility Data reports temperature-dependent solubility values (see Table 1). To optimize protocols:
- Use degassed solvents to minimize gas interference.
- Employ controlled-temperature baths (±0.1°C accuracy) for precise measurements.
- Validate results against literature data using statistical tools (e.g., %RSD for reproducibility).
Q. Table 1: Solubility of this compound
| Temperature (°C) | Solubility (g/L) | Molarity (mol/L) |
|---|---|---|
| 10 | 101.5 | 1.003 |
| Source: Handbook of Aqueous Solubility Data |
Q. How can researchers accurately characterize the physical properties (e.g., boiling point, density) of this compound?
- Methodological Answer :
- Boiling Point : Use fractional distillation under inert atmospheres (e.g., N₂) to prevent decomposition. Reported BP: 108°C .
- Density : Measure via pycnometry or digital densitometers calibrated with reference standards.
- Purity Verification : Couple gas chromatography (GC) with mass spectrometry (MS) to detect impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis or purification steps due to volatile amine vapors .
- Waste Disposal : Neutralize with dilute HCl before transferring to hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Answer :
- Source Evaluation : Prioritize data from peer-reviewed journals or authoritative databases like NIST Chemistry WebBook .
- Experimental Replication : Reproduce measurements using bomb calorimetry, ensuring calibration against certified reference materials.
- Error Analysis : Apply uncertainty propagation models to identify systematic vs. random errors .
Q. What advanced spectroscopic techniques are suitable for analyzing the structural stability of this compound under varying pH conditions?
- Methodological Answer :
- NMR Spectroscopy : Monitor amine proton shifts (¹H NMR) in D₂O to assess protonation dynamics.
- FT-IR Analysis : Track N-H stretching vibrations (3300–3500 cm⁻¹) to detect degradation products.
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict stability under acidic/basic conditions .
Q. How can reaction conditions be optimized for the synthesis of this compound derivatives (e.g., Schiff bases)?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for imine formation efficiency.
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) for yield optimization.
- Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress and identify rate-limiting steps .
Q. What strategies mitigate bias when interpreting conflicting toxicity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, applying weighted averages based on sample sizes and methodology rigor.
- In Silico Toxicology : Use QSAR models to predict LD₅₀ values and cross-validate with experimental data.
- Critical Appraisal : Assess study designs for confounding variables (e.g., solvent choice in in vitro assays) .
Data Presentation and Analysis Guidelines
- Tabular Data : Always include units, measurement uncertainties, and source references (e.g., Table 1).
- Statistical Validation : Apply t-tests or ANOVA when comparing datasets, reporting p-values for significance .
- Reproducibility : Document instrument calibration logs and environmental conditions (e.g., humidity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
